Cas no 1803850-08-9 (2,5-Difluoro-4-(difluoromethoxy)benzyl chloride)

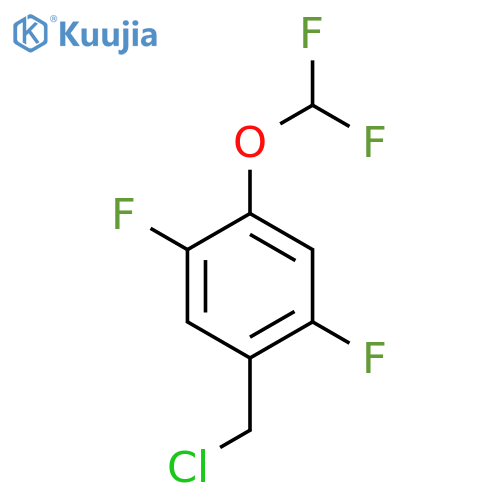

1803850-08-9 structure

商品名:2,5-Difluoro-4-(difluoromethoxy)benzyl chloride

CAS番号:1803850-08-9

MF:C8H5ClF4O

メガワット:228.571315526962

CID:4981578

2,5-Difluoro-4-(difluoromethoxy)benzyl chloride 化学的及び物理的性質

名前と識別子

-

- 2,5-Difluoro-4-(difluoromethoxy)benzyl chloride

-

- インチ: 1S/C8H5ClF4O/c9-3-4-1-6(11)7(2-5(4)10)14-8(12)13/h1-2,8H,3H2

- InChIKey: DYOBHLBCXDSQAX-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=C(C(=CC=1F)OC(F)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 181

- トポロジー分子極性表面積: 9.2

- 疎水性パラメータ計算基準値(XlogP): 3.4

2,5-Difluoro-4-(difluoromethoxy)benzyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013010921-1g |

2,5-Difluoro-4-(difluoromethoxy)benzyl chloride |

1803850-08-9 | 97% | 1g |

1,534.70 USD | 2021-06-25 | |

| Alichem | A013010921-500mg |

2,5-Difluoro-4-(difluoromethoxy)benzyl chloride |

1803850-08-9 | 97% | 500mg |

782.40 USD | 2021-06-25 | |

| Alichem | A013010921-250mg |

2,5-Difluoro-4-(difluoromethoxy)benzyl chloride |

1803850-08-9 | 97% | 250mg |

480.00 USD | 2021-06-25 |

2,5-Difluoro-4-(difluoromethoxy)benzyl chloride 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

1803850-08-9 (2,5-Difluoro-4-(difluoromethoxy)benzyl chloride) 関連製品

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量